molecular formula C13H13NO2 B8492359 Methyl 3-(3-quinolinyl)propanoate

Methyl 3-(3-quinolinyl)propanoate

Cat. No.: B8492359
M. Wt: 215.25 g/mol
InChI Key: JJQDNINCAXGYDD-UHFFFAOYSA-N
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Description

Methyl 3-(3-quinolinyl)propanoate is a synthetic quinoline-derived ester with a propanoate backbone. Its structure features a quinoline moiety attached to the β-carbon of the propanoate ester (Fig. 1). This compound is typically synthesized through multi-step protocols, such as the Michael addition of methyl acrylate to amine derivatives, followed by hydrazinolysis and nucleophilic addition to quinoline-4-carbaldehyde . Its structural complexity and heterocyclic aromatic system make it a candidate for pharmacological investigations, particularly in cholinesterase inhibition studies .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 3-quinolin-3-ylpropanoate

InChI

InChI=1S/C13H13NO2/c1-16-13(15)7-6-10-8-11-4-2-3-5-12(11)14-9-10/h2-5,8-9H,6-7H2,1H3

InChI Key

JJQDNINCAXGYDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Quinoline-Based Propanoate Derivatives

Methyl 3-acetoxy-2-methylene-3-(2-quinolyl)propanoate
  • Structure: Contains a 2-quinolyl group, acetoxy substituent, and exocyclic double bond.
  • Synthesis: Prepared via hydrazinolysis and nucleophilic addition, yielding 57% as a yellow oil .
  • Key Differences: The 2-quinolyl substitution and acetoxy group enhance steric bulk compared to the 3-quinolinyl derivative. Spectroscopic data (¹H NMR: δ 2.16 ppm for CH₃CO; 6.49–8.14 ppm for aromatic protons) confirm structural distinctions .
Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate
  • Structure: Features a 7-methoxy-4-oxoquinoline group.
  • The methoxy group at position 7 may improve solubility or alter electronic properties .

Table 1: Comparison of Quinoline-Based Propanoates

Compound Substituents Yield Key Spectral Features (¹H NMR)
Methyl 3-(3-quinolinyl)propanoate 3-Quinolinyl N/A Data not explicitly provided
Methyl 3-(2-quinolyl)propanoate 2-Quinolinyl, acetoxy, C=CH₂ 57% δ 2.16 (CH₃CO), 6.49–8.14 (Ar-H)
Methyl 3-(7-methoxy-4-oxo-quinoline) 7-OCH₃, 4-oxo N/A CAS: 1279213-15-8

Heterocyclic Propanoates with Non-Quinoline Moieties

Methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoate
  • Structure : Chromen-4-one core with a hydroxy group at position 3.
  • Synthesis : Multicomponent protocol from 3-hydroxy-4H-chromen-4-one, yielding substituted derivatives .
Methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate
  • Structure : Quinazoline scaffold with a sulfanyl linker and nitro group.

Pharmacologically Active Analogues

Thalidomide Analogues (4NO₂PDPMe and 4APDPMe)
  • Structure: 4-Nitrophthalimide and 4-aminophthalimide groups attached to propanoate.
  • Activity : Demonstrated potent uterus-relaxant effects in pregnant human myometrium .
  • Contrast: The phthalimide moiety confers distinct biological activity compared to quinoline-based compounds.
Methyl 3-(dimethyl(phenyl)silyl)-chroman-propanoate
  • Structure : Contains a silyl group and chroman ring.
  • Synthesis : FeCl₃/2,6-lutidine-promoted reaction, yielding 64% as a yellow solid .

Natural and Sulfur-Containing Derivatives

Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate
  • Source: Isolated from Ficus stenophylla roots .
  • Structure : Benzofuran core with hydroxy and methoxy substituents.
  • Significance: Natural origin contrasts with synthetic quinoline derivatives; the benzofuran system may confer antioxidant properties .
3-(Diallylsulfonio)propanoate (DAllSP)
  • Structure : Sulfonium ion with allyl groups.
  • Function : Degraded by marine bacteria into garlic-like volatiles (e.g., diallyl sulfide) via lyase pathways .
  • Contrast: Sulfur-containing propanoates exhibit unique biodegradation pathways absent in quinoline derivatives.

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